Prop-2-enyl 4-acetamidobenzoate
Description
Prop-2-enyl 4-acetamidobenzoate is an ester derivative of 4-acetamidobenzoic acid, where the carboxylic acid group is esterified with a prop-2-enyl (allyl) alcohol moiety. This compound is characterized by a benzoate core substituted with an acetamido group at the para position and an allyl ester group. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol.
Properties
IUPAC Name |
prop-2-enyl 4-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-8-16-12(15)10-4-6-11(7-5-10)13-9(2)14/h3-7H,1,8H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTDFDTWITYAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 4-acetamidobenzoate typically involves the esterification of 4-acetamidobenzoic acid with prop-2-enyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 4-acetamidobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Prop-2-enyl 4-acetamidobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Prop-2-enyl 4-acetamidobenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 4-(Prop-2-enyl)-phenyl-3'-methylbutyrate
- Structure : Differs in the ester group (3'-methylbutyrate vs. acetamidobenzoate).
- Key Data: Reported as a novel compound in Iranian Journal of Pharmaceutical Research (2015), with EI-MS fragments at m/z 218 [M], 134, 133, and 77 .
- The methylbutyrate ester may enhance lipophilicity compared to the allyl ester in Prop-2-enyl 4-acetamidobenzoate.
2.1.2 Methyl 4-Acetamido-2-hydroxybenzoate
- Structure : Contains a methyl ester and a hydroxyl group at the ortho position instead of the allyl ester.
- Key Data: Synthesized from 4-aminosalicylic acid and acetyl chloride, with applications in intermediates for brominated or chlorinated derivatives (e.g., Methyl 4-acetamido-5-bromo-2-methoxybenzoate) .
- Comparison : The hydroxyl group increases acidity and hydrogen-bonding capacity, while the methyl ester reduces steric hindrance compared to the allyl group.
2.1.3 [2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 4-Acetamidobenzoate
- Structure: Features a substituted anilino-oxoethyl group attached to the benzoate (CAS: 389811-40-9).
- Comparison: The chloro-fluoroanilino moiety introduces electronegative and bulky substituents, likely enhancing receptor-binding specificity compared to the simpler allyl group.
Physicochemical and Spectral Properties
*MB: Methylbutyrate
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
